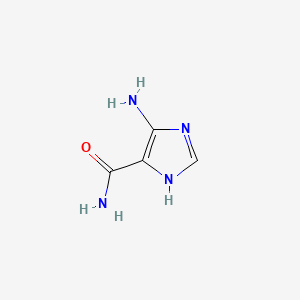

5-Aminoimidazole-4-carboxamide

概述

描述

氨基咪唑甲酰胺是一种化学式为 C₄H₆N₄O 的小分子。它是咪唑的衍生物,咪唑是一种包含氮原子的五元环。这种化合物以其在嘌呤生物合成中的中间体作用而闻名,嘌呤是核酸的重要组成部分。氨基咪唑甲酰胺因其潜在的治疗应用及其调节各种生化途径的能力而在科学研究中引起了极大关注。

准备方法

合成路线和反应条件

氨基咪唑甲酰胺的合成通常涉及酰胺腈的环化反应。 一种常用的方法是镍催化的酰胺腈环化反应,该反应通过质子脱金属化、互变异构和脱水环化反应生成所需产物 。 反应条件温和,可以适应多种官能团,包括芳基卤化物和芳香杂环 .

工业生产方法

氨基咪唑甲酰胺的工业生产通常涉及使用优化反应条件进行大规模合成,以确保高产率和纯度。该过程可能包括使用先进的催化体系和连续流反应器以提高效率和可扩展性。

化学反应分析

反应类型

氨基咪唑甲酰胺会发生各种化学反应,包括:

氧化: 该化合物可以被氧化形成不同的衍生物。

还原: 还原反应可以修饰连接到咪唑环上的官能团。

取代: 取代反应可以将新的官能团引入分子中。

常用试剂和条件

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。反应条件通常涉及受控温度和 pH 值,以确保选择性和高效的转化。

主要产品

这些反应形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能会产生羧酸衍生物,而取代反应可以将烷基或芳基引入分子中。

科学研究应用

Ocular Health

Topical Application for Dry Eye Disease

Recent studies have demonstrated the efficacy of AICAR in treating dry eye disease. A study conducted on a mouse model of experimental dry eye (EDE) showed that topical application of 0.01% AICAR significantly improved clinical signs and reduced inflammation compared to control groups. This was evidenced by enhanced tear volume, tear film break-up time, and decreased levels of inflammatory cytokines such as IL-1β and TNF-α . The findings suggest that AICAR could serve as a promising therapeutic agent for managing dry eye disease.

Oncology

Induction of Apoptosis in Cancer Cells

AICAR has been investigated for its potential to induce apoptosis in various cancer cell lines. In studies involving human myeloid cells, AICAR was shown to markedly inhibit cell proliferation in a dose-dependent manner and induce apoptosis through mechanisms involving caspase activation and reactive oxygen species (ROS) modulation . Furthermore, AICAR's ability to trigger differentiation in acute myeloid leukemia (AML) cells has been highlighted, suggesting its role as a differentiation therapy agent .

Metabolic Disorders

Effects on Glucose Homeostasis and Fat Accumulation

AICAR is recognized for its role in metabolic regulation, particularly in glucose metabolism. It has been shown to prevent fat gain and improve insulin sensitivity by activating AMPK pathways . Research indicates that AICAR administration can enhance glucose uptake in skeletal muscle and promote fat oxidation, making it a candidate for therapeutic strategies against obesity and type 2 diabetes .

Neuroprotection

Potential Therapeutic Effects in Ischemic Injury

The neuroprotective properties of AICAR have been explored in models of ischemic stroke. Studies indicate that AICAR can mitigate neuronal damage by preserving mitochondrial function and reducing oxidative stress during ischemic events . Its application in pharmacological screening has identified AICAR as a compound with potential protective effects against neuronal injury.

Case Studies and Research Findings

作用机制

氨基咪唑甲酰胺的作用机制与其激活 AMP 活化蛋白激酶 (AMPK) 的能力有关。 这种激活是通过 AMPK 催化 α 亚基的磷酸化而发生的,导致代谢活性增加和能量产生 。 该化合物还与各种分子靶点和途径相互作用,包括参与核苷酸合成和细胞应激反应的途径 .

相似化合物的比较

氨基咪唑甲酰胺与其他咪唑衍生物类似,例如:

AICA 核苷酸: 嘌呤生物合成中的中间体,也激活 AMPK.

鸟嘌呤衍生物: 参与核苷酸代谢的化合物,具有相似的结构特征.

氨基咪唑甲酰胺的独特性在于它特异性地调节 AMPK 活性及其在各种疾病中的潜在治疗应用。

结论

氨基咪唑甲酰胺是一种用途广泛的化合物,在科学研究和工业应用中具有重要意义。其独特的化学性质和调节关键生化途径的能力使其成为化学、生物学、医学和工业领域的宝贵工具。

生物活性

5-Aminoimidazole-4-carboxamide (AICAR) is a compound that has garnered significant attention in the fields of biochemistry and pharmacology due to its role as an activator of AMP-activated protein kinase (AMPK). This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Overview of this compound

This compound, also known as AICAR, is involved in purine metabolism and is a precursor in the biosynthesis of adenosine monophosphate (AMP) through the action of adenine phosphoribosyltransferase. It exists across various organisms, from bacteria to humans, indicating its fundamental biological significance . AICAR has been shown to possess anti-inflammatory properties and may exert toxic effects at high concentrations .

AICAR activates AMPK, a key regulator of cellular energy homeostasis. This activation leads to various downstream effects, including:

- Increased Glucose Uptake : AICAR enhances glucose transport in skeletal muscle by promoting GLUT4 translocation to the plasma membrane, thereby improving insulin sensitivity .

- Muscle Adaptations : Chronic administration of AICAR has been associated with positive muscle adaptations, including increased mitochondrial biogenesis and improved muscle phenotype .

- Differentiation Induction : In hematopoietic cells, AICAR has been shown to induce differentiation in acute myeloid leukemia (AML) blasts resistant to traditional therapies like all-trans retinoic acid (ATRA) .

Table 1: Summary of Key Studies on AICAR

Study Highlights

- Cognitive Benefits : In a study involving healthy mice, daily subcutaneous injections of AICAR improved cognitive functions and altered muscle phenotype through AMPK activation .

- Differentiation in AML : AICAR was effective in inducing differentiation in primary AML blasts cultured ex vivo, suggesting potential for use in leukemia treatment .

- Skeletal Muscle Effects : Chronic treatment with AICAR significantly increased glucose uptake and GLUT4 content in rat skeletal muscles, mimicking the effects of exercise training .

Therapeutic Applications

The biological activity of AICAR suggests several potential therapeutic applications:

- Metabolic Disorders : Due to its role in enhancing insulin sensitivity and glucose uptake, AICAR may be beneficial for treating type 2 diabetes and obesity.

- Cancer Therapy : Its ability to induce differentiation in cancer cells presents opportunities for developing new treatments for hematological malignancies.

- Neuroprotection : The cognitive benefits observed in animal models indicate that AICAR could have applications in neurodegenerative diseases.

常见问题

Basic Research Questions

Q. What are the standard methods for identifying and quantifying AICAR in biological samples?

AICAR is typically identified using chromatographic and spectroscopic techniques. For example, reverse-phase HPLC coupled with UV detection can separate AICAR from cellular extracts, while nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm its structure. In Methanothermobacter thermoautotrophicus, ZMP (AICAR ribonucleotide) was validated by comparing retention times and spectral data (UV absorbance, MS fragmentation) with a commercial standard . For quantification, enzymatic assays or isotope-dilution MS are recommended to improve specificity in complex matrices.

Q. How is AICAR biosynthesized in eukaryotic systems, and what genetic tools are used to study this pathway?

In Saccharomyces cerevisiae, AICAR is a key intermediate in the de novo purine biosynthesis pathway. The bifunctional enzymes Ade16p and Ade17p catalyze the conversion of AICAR to inosine monophosphate (IMP). Gene disruption studies (e.g., ade16/ade17 double knockouts) combined with subcellular fractionation and immunofluorescence reveal cytosolic localization of these enzymes. Expression profiling using epitope-tagged constructs shows differential regulation: ADE17 is repressed by adenine, while ADE16 is upregulated in nonfermentable carbon conditions .

Advanced Research Questions

Q. How does AICAR exert AMPK-independent effects on glucose metabolism in hepatocytes?

AICAR inhibits glucose phosphorylation independently of AMPK by disrupting glucokinase (GK) translocation. In AMPKα1/α2-deficient hepatocytes, AICAR reduces cytosolic ATP levels, which prevents GK movement from the nucleus to the cytosol. This mechanism was confirmed using ATP-depletion agents (e.g., oligomycin) and AMPK-knockout models. Experimental validation involves measuring intracellular ATP via luciferase assays and tracking GK localization with fluorescent tags .

Q. What experimental designs resolve contradictions in AMPK-dependent vs. AMPK-independent AICAR effects?

To distinguish between these mechanisms, researchers use:

- Genetic models : AMPKα1/α2 liver-specific knockout mice (as in hepatocyte studies) .

- Pharmacological inhibitors : Compound C (AMPK inhibitor) or constitutive-active AMPK mutants .

- Pathway-specific assays : Monitoring downstream targets (e.g., ACC phosphorylation for AMPK activity) alongside ATP levels and metabolic fluxes .

Q. How does AICAR modulate Th1/Th17 immune responses in inflammatory bowel disease (IBD) models?

In dextran sulfate sodium (DSS)-induced colitis, AICAR reduces proinflammatory cytokines (IL-6, IL-17, IFN-γ) via AMPK activation. Methodologies include:

- Cytokine profiling : ELISA or multiplex assays of colon homogenates.

- Flow cytometry : Quantifying Th1/Th17 cells in mesenteric lymph nodes.

- NF-κB inhibition assays : Electrophoretic mobility shift assays (EMSAs) to measure nuclear translocation in macrophages .

Q. What strategies are used to investigate AICAR’s anti-tumor effects in vitro and in vivo?

- In vitro : AICAR induces S-phase arrest in cancer cells via p21/p27 upregulation. Validate using flow cytometry (PI staining) and Western blotting for cell-cycle regulators .

- In vivo : Xenograft models treated with AICAR show reduced tumor growth. Immunohistochemistry of excised tumors confirms increased p53 and decreased phospho-Akt expression .

Q. Methodological Challenges

Q. How can researchers optimize AICAR delivery to avoid off-target effects in metabolic studies?

- Dose titration : Pre-testing IC50 values across cell lines.

- Control experiments : Comparing AICAR with direct AMPK activators (e.g., A-769662) to isolate AMPK-specific effects .

- Metabolic tracing : Using <sup>13</sup>C-labeled AICAR to track incorporation into purine pools .

Q. What assays are critical for studying AICAR’s role in mitochondrial vs. cytosolic one-carbon metabolism?

- Subcellular fractionation : Isolate mitochondria/cytosol to measure AICAR transformylase (ATIC) activity.

- Folate profiling : LC-MS quantification of 10-formyl-THF and other one-carbon carriers .

- CRISPR/Cas9 knockouts : Targeting mitochondrial vs. cytosolic folylpolyglutamate synthetase (FPGS) to dissect compartment-specific effects .

Q. Data Interpretation and Validation

Q. How to address discrepancies in AICAR’s immunomodulatory effects across disease models?

- Model-specific factors : Compare dosing regimens (e.g., 0.5 mg/g in colitis vs. 1 mg/g in encephalomyelitis) .

- Immune cell subset analysis : Single-cell RNA sequencing to identify AICAR-responsive populations (e.g., regulatory T cells vs. macrophages) .

Q. What statistical approaches ensure robustness in AICAR studies with small sample sizes?

属性

IUPAC Name |

4-amino-1H-imidazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c5-3-2(4(6)9)7-1-8-3/h1H,5H2,(H2,6,9)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVNYTAVYBRSTGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059891 | |

| Record name | 5-Aminoimidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Aminoimidazole-4-carboxamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003192 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>18.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID50086445 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

360-97-4 | |

| Record name | 5-Aminoimidazole-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=360-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminoimidazole carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000360974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminoimidazole carboxamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06143 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Colahepat | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7784 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole-4-carboxamide, 5-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Aminoimidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminoimidazole-5-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.039 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-5-IMIDAZOLE CARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V0Y2PDE6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Aminoimidazole-4-carboxamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003192 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。